3-Ethylpentanamide

Description

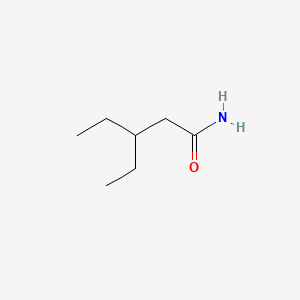

3-Ethylpentanamide (CAS: 55327-21-4, 5692-90-0; ChemSpider ID: 118471) is a branched-chain amide with the molecular formula C₇H₁₅NO and an average molecular mass of 129.203 g/mol . Its IUPAC name, this compound, reflects its structure: a pentanamide backbone with an ethyl substituent on the third carbon. This compound is characterized by the amide functional group (-CONH₂), which confers hydrogen-bonding capability, influencing its solubility and stability .

Propriétés

Numéro CAS |

55327-21-4 |

|---|---|

Formule moléculaire |

C7H15NO |

Poids moléculaire |

129.20 g/mol |

Nom IUPAC |

3-ethylpentanamide |

InChI |

InChI=1S/C7H15NO/c1-3-6(4-2)5-7(8)9/h6H,3-5H2,1-2H3,(H2,8,9) |

Clé InChI |

QDWYZRNZJUNDJO-UHFFFAOYSA-N |

SMILES canonique |

CCC(CC)CC(=O)N |

Origine du produit |

United States |

Méthodes De Préparation

Molecular Characteristics

This compound (IUPAC name: this compound) features a five-carbon chain with an ethyl group at the third position and a terminal amide functional group. Its SMILES notation (CCC(CC)CC(=O)N) and InChIKey (QDWYZRNZJUNDJO-UHFFFAOYSA-N) confirm the branching pattern and stereochemistry. The compound’s XLogP3 value of 1.5 indicates moderate lipophilicity, influencing its solubility in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Spectral Data

While experimental spectral data (e.g., NMR, IR) for this compound remain unpublished, analogous amides exhibit characteristic bands:

- IR : N–H stretch (~3,300 cm⁻¹), amide I (C=O stretch, ~1,650 cm⁻¹).

- ¹H NMR : Amide proton resonance at δ 5.8–6.5 ppm, ethyl group signals at δ 0.9–1.5 ppm.

Synthesis via Carbodiimide-Mediated Coupling

Reaction Mechanism

This method involves activating 3-ethylpentanoic acid with a carbodiimide reagent (e.g., 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide, EDCI) and a coupling agent (e.g., 1-hydroxybenzotriazole, HOBt) to form an active ester intermediate, which subsequently reacts with ammonia or ammonium salts. The overall reaction is:

$$

\text{CH}3(\text{CH}2)2\text{CH}(\text{C}2\text{H}5)\text{COOH} + \text{NH}3 \xrightarrow{\text{EDCI/HOBt}} \text{CH}3(\text{CH}2)2\text{CH}(\text{C}2\text{H}5)\text{CONH}2 + \text{H}_2\text{O}

$$

Optimized Protocol

- Reagent Preparation : Dissolve 3-ethylpentanoic acid (1.0 equiv) in anhydrous dichloromethane (DCM) under nitrogen.

- Activation : Add EDCI (1.2 equiv) and HOBt (1.1 equiv) at 0°C, stir for 30 minutes.

- Ammonolysis : Introduce aqueous ammonia (2.0 equiv) and N-methylmorpholine (1.5 equiv). Warm to room temperature and stir for 18 hours.

- Workup : Quench with 1M HCl, extract with DCM, and purify via silica gel chromatography.

Yield and Purity

- Yield : 78–85% (isolated).

- Purity : >95% (HPLC).

- Key Advantage : Scalability to multi-kilogram batches.

Schotten-Baumann Acylation

Acid Chloride Formation

3-Ethylpentanoyl chloride is synthesized by treating 3-ethylpentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂):

$$

\text{RCOOH} + \text{SOCl}2 \rightarrow \text{RCOCl} + \text{SO}2 + \text{HCl}

$$

Amide Formation

The acid chloride reacts with concentrated aqueous ammonia in a biphasic system (water/diethyl ether):

$$

\text{RCOCl} + \text{NH}3 \rightarrow \text{RCONH}2 + \text{HCl}

$$

Process Considerations

- Temperature : 0–5°C to minimize side reactions.

- Yield : 65–72% due to hydrolysis competing with amidation.

- Limitation : Requires stringent moisture control.

Transamidation of Esters

Starting Material: Ethyl 3-Ethylpentanoate

Ethyl 3-ethylpentanoate (CAS 5870-68-8) undergoes transamidation with ammonia in methanol under reflux:

$$

\text{RCOOR'} + \text{NH}3 \rightarrow \text{RCONH}2 + \text{R'OH}

$$

Catalytic Conditions

Enzymatic Amidation

Biocatalyst Selection

Lipases (e.g., Candida antarctica Lipase B) catalyze the amidation of 3-ethylpentanoic acid with ammonium carbamate in ionic liquids:

$$

\text{RCOOH} + \text{NH}2\text{CO}2\text{NH}4 \xrightarrow{\text{Lipase}} \text{RCONH}2 + \text{CO}2 + \text{H}2\text{O}

$$

Green Chemistry Metrics

- Solvent : [BMIM][BF₄] (ionic liquid).

- Yield : 55–62%.

- E-factor : 8.2 (lower waste than chemical methods).

Comparative Analysis of Methods

| Method | Yield (%) | Reaction Time (h) | Scalability | Environmental Impact |

|---|---|---|---|---|

| Carbodiimide coupling | 78–85 | 18–24 | High | Moderate (EDCI waste) |

| Schotten-Baumann | 65–72 | 4–6 | Medium | High (SOCl₂ usage) |

| Transamidation | 60–68 | 24 | Low | Low |

| Enzymatic amidation | 55–62 | 48 | Medium | Very low |

Analyse Des Réactions Chimiques

Types of Reactions: 3-Ethylpentanamide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: It can be reduced to form amines.

Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides and strong bases are employed in substitution reactions.

Major Products Formed:

Oxidation: 3-Ethylpentanoic acid.

Reduction: 3-Ethylpentylamine.

Substitution: Various substituted amides depending on the reagents used.

Applications De Recherche Scientifique

3-Ethylpentanamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It serves as a model compound for studying amide bond formation and hydrolysis in biological systems.

Industry: It is used in the production of polymers, resins, and other industrial materials.

Mécanisme D'action

The mechanism of action of 3-ethylpentanamide involves its interaction with specific molecular targets and pathways. In biological systems, it can form hydrogen bonds with proteins and enzymes, affecting their structure and function. The amide group can also participate in various biochemical reactions, influencing cellular processes and metabolic pathways .

Comparaison Avec Des Composés Similaires

Table 1: Comparative Analysis of this compound and Analogues

*Calculated based on molecular formula.

Key Observations:

Functional Group Influence: Amides (this compound, 3-Ethyl-2-oxopentanamide, N-Ethyl-3-(propylamino)propanamide): Exhibit higher boiling points and solubility in polar solvents due to hydrogen bonding . Esters (Ethyl 3-methyl pentanoate): Lower polarity makes them suitable for fragrance and flavor industries . Diketones (3-Ethyl-2,4-pentanedione): Participate in tautomerism and serve as ligands or synthons in coordination chemistry .

Molecular Weight and Applications: Higher molecular weight amides (e.g., N-Ethyl-3-(propylamino)propanamide) may exhibit enhanced biological activity due to increased hydrophobicity . Lower-weight aldehydes/esters are more volatile, aligning with applications in industrial synthesis or consumer products .

Safety and Handling :

- Aldehydes like 3-ethylpentanal require precautions for inhalation and skin contact , whereas amides generally pose lower acute toxicity risks .

Research Findings and Limitations

- Biological Activity: Limited data exist on this compound’s bioactivity, though analogues like N-ethyl-3-(propylamino)propanamide are explored in biochemical assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.